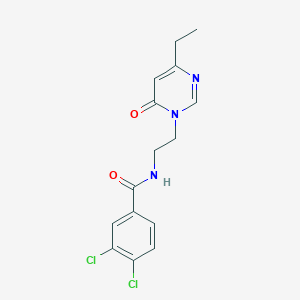

![molecular formula C15H12N2OS2 B2697835 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-81-2](/img/structure/B2697835.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by techniques such as C, H, and N analysis, and IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including those with methylthio functionality, have been investigated for their gelation behavior. The study highlights the role of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, in influencing gelation/non-gelation behavior. These findings are crucial for applications in materials science, especially in designing supramolecular gels with tailored properties (Yadav & Ballabh, 2020).

Anticancer Activity

Research into benzamide derivatives containing a thiadiazole scaffold has revealed promising anticancer activity. Specifically, novel Schiff’s bases with this scaffold have been synthesized and evaluated against various human cancer cell lines, demonstrating significant anticancer potential. This work provides a foundation for the development of new anticancer agents based on the benzothiazol-2-yl)benzamide structure (Tiwari et al., 2017).

Coordination Chemistry

The synthesis and characterization of thiadiazolobenzamide and its complexes with Ni and Pd highlight the potential of these compounds in coordination chemistry. Such complexes could find applications in catalysis, material science, and as models for biological systems (Adhami et al., 2012).

Synthetic Methodology

Studies on the synthesis of benzothiazoles and thiazolopyridines from thioamides using TEMPO-catalyzed electrolytic C–H thiolation demonstrate the utility of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide and its derivatives in organic synthesis. This methodology provides a metal- and reagent-free approach for constructing benzothiazole-based compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Antimicrobial Agents

The development of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrates the antimicrobial potential of benzothiazol-2-yl)benzamide derivatives. These compounds have shown significant growth inhibitory effects against various pathogenic strains, suggesting their applicability as novel antimicrobial agents (Bikobo et al., 2017).

作用機序

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, has been found to have diverse biological activities . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation.

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known for their good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-1 and COX-2 enzymes, it reduces the production of prostaglandins, key mediators of inflammation . This results in a decrease in the inflammatory response.

特性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLKKVLMYFDACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

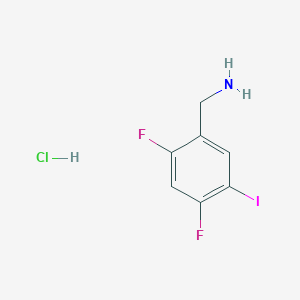

![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

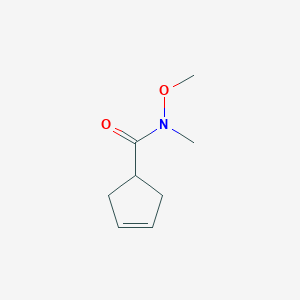

![5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2697755.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)

![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B2697759.png)

![N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2697760.png)

![2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2697763.png)